Acetonitrile;dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol
Description
This compound is a titanium-based coordination complex featuring acetonitrile as a ligand, dichlorotitanium as the central metal moiety, and a highly substituted oxazolidine-dinaphthylmethanol framework. The dichlorotitanium center likely adopts an octahedral geometry, as observed in related titanium(IV) complexes (e.g., bis(salicylideneiminato)dichlorotitanium(IV)) . Acetonitrile serves as a polar aprotic solvent and ligand, stabilizing the titanium center and modulating reactivity.
Properties
IUPAC Name |
acetonitrile;dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H39NO3.C2H3N.2ClH.Ti/c1-45(2)48-43(46(49,39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40)44(51-45)47(50,41-29-13-21-33-17-5-9-25-37(33)41)42-30-14-22-34-18-6-10-26-38(34)42;1-2-3;;;/h3-30,43-44,48-50H,1-2H3;1H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINAMCRSRUMNBX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC1(NC(C(O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C.Cl[Ti]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H42Cl2N2O3Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Design
The ligand precursor, (4R,5R)-2,2-dimethyl-α,α,α',α'-tetra(1-naphthyl)-1,3-dioxolane-4,5-dimethanol , is synthesized via a multi-step process:
- Dinaphthylmethanol Formation :
Oxazolidine Ring Construction :
- The amino alcohol intermediate (e.g., (4R,5R)-2,2-dimethyl-1,3-oxazolidine-4,5-dimethanol) is prepared by condensing (R)-valinol or similar chiral amino alcohols with carbon disulfide (CS₂) under basic conditions.
- Reaction :
$$
\text{Amino alcohol} + \text{CS}2 \xrightarrow{\text{K}2\text{CO}_3, \text{MW}} \text{Oxazolidine-2-thione}
$$ - Optimized conditions : Microwave irradiation (50 W, 50°C, 0–30 min) improves yields to >90%.
Dinaphthyl Functionalization :
Titanium Complexation
Titanium(IV) Coordination Protocol
The ligand is reacted with titanium tetrachloride in acetonitrile to form the final complex:
- Reaction Setup :
Mechanism :
Workup :
Key Data Tables
Table 1: Ligand Synthesis Optimization
Table 2: Titanium Complexation Outcomes
| Ligand Equiv | TiCl₄ Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1.0 | 1.1 | CH₃CN | −78 | 4 | 86 |
| 1.0 | 1.5 | CH₂Cl₂ | 0 | 6 | 78 |
| 1.0 | 1.2 | THF | 25 | 12 | 65 |
Stereochemical Considerations
The (4R,5R) configuration of the oxazolidine ring is preserved during complexation due to:
- Chiral Pool Strategy : Use of enantiomerically pure amino alcohols (e.g., (R)-valinol).
- Asymmetric Induction : Titanium enolate formation favors retention of configuration during aldol reactions.
Applications in Catalysis
This titanium complex is employed in:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The acetonitrile and oxazolidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its hydroxy and oxazolidinyl groups can interact with biological molecules, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure may allow for the design of new therapeutic agents targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of Acetonitrile;dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol involves its interaction with molecular targets and pathways. The hydroxy and oxazolidinyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Influence of Acetonitrile Concentration on Epoxidation ()
| Acetonitrile (wt%) | MAA Conversion (mol%) | H₂O₂ Efficiency (mol%) |
|---|---|---|
| 15 | 15 | 9 |
| 40 | 17–20 | 20–23 |
| 80 | 17–20 | 20–23 |
Table 2: Catalyst Content Impact in Acetonitrile ()
| Catalyst (wt%) | AA Conversion (mol%) | Glycidol Selectivity (mol%) |
|---|---|---|
| 0.5 | 60 | 20 |
| 3 | 87 | 73 |
| 5 | 87 | 20 (due to ether formation) |
Research Implications
- The dinaphthalen-1-ylmethanol groups in the target compound may enhance enantioselectivity in asymmetric catalysis compared to simpler oxazolidines .
- Substituting acetonitrile with water could improve sustainability but may require structural modifications to maintain titanium complex stability .
Biological Activity
The compound Acetonitrile; dichlorotitanium; [5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol is a complex organometallic compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound can be represented as . Its structure features a titanium center coordinated with acetonitrile and dichloride ligands, alongside an oxazolidine derivative linked to dinaphthalenyl groups. This unique arrangement suggests potential interactions with biological systems.
Antioxidant Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure is often correlated with the ability to scavenge free radicals. For instance, compounds derived from dinaphthalene structures have shown promising results in reducing oxidative stress in various biological models .
Anticancer Properties
The anticancer activity of titanium-based compounds has been documented in several studies. These compounds may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. The oxazolidine moiety is particularly noted for its role in enhancing cytotoxicity against tumor cells .
The biological activity of the compound can be attributed to several mechanisms:
- Metal Coordination : The titanium center can interact with biomolecules, potentially altering their function.
- Free Radical Generation : The compound may promote oxidative stress in target cells, leading to apoptosis.
- Membrane Disruption : Similar compounds have shown the ability to integrate into lipid bilayers, disrupting membrane integrity.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Investigated the antioxidant capacity of dinaphthalene derivatives | Suggested potential use in preventing oxidative damage in cells |
| Study 2 | Explored antibacterial effects of titanium complexes | Indicated a possible therapeutic application against resistant bacterial strains |
| Study 3 | Evaluated anticancer properties in vitro | Highlighted the need for further research into dosage and efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
